

Molecular weight and formula of trehalulose

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An In-Depth Technical Guide to Trehalulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **trehalulose**, detailed experimental protocols for its synthesis and analysis, and a visualization of its enzymatic production pathway. The information is tailored for professionals in research and drug development who require a thorough understanding of this unique disaccharide.

Core Properties of Trehalulose

Trehalulose, a structural isomer of sucrose, is a disaccharide composed of a glucose and a fructose unit linked by an α -1,1-glycosidic bond.[1] Unlike sucrose, the anomeric carbon of the fructose moiety is not involved in this glycosidic bond, rendering **trehalulose** a reducing sugar. [1] This structural distinction also confers unique physicochemical and physiological properties.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **trehalulose**.



Property	Value	Source
IUPAC Name	1-O-α-D-Glucopyranosyl-D- fructose	[1]
Chemical Formula	C12H22O11	[2]
Molecular Weight	342.30 g/mol	
CAS Number	51411-23-5	[2]
Density	1.694 g/cm ³	[2]
Boiling Point	780.1 °C	[2]
Flash Point	290.8 °C	[2]
Solubility	Good solubility in water	[3]
Appearance	White powder	[2]

Experimental Protocols

This section details methodologies for the enzymatic synthesis of **trehalulose** and its subsequent analysis, providing a framework for laboratory-scale production and characterization.

Enzymatic Synthesis of Trehalulose from Sucrose

Trehalulose can be synthesized from sucrose using a **trehalulose**-forming enzyme system, such as that derived from microorganisms like Protaminombacter rubrum.[1] The following protocol describes a general procedure for this bioconversion.

Objective: To enzymatically convert sucrose to **trehalulose**.

Materials:

- Sucrose solution (e.g., 300 mM)
- Trehalulose-forming enzyme (e.g., from Protaminombacter rubrum or a commercially available equivalent)



- Sodium phosphate buffer (pH 7.0)
- Heating block or water bath
- Reaction tubes
- Boiling water bath or heating block at 100°C

Procedure:

- Reaction Setup: In a reaction tube, combine the sucrose solution with the trehaluloseforming enzyme in a sodium phosphate buffer (pH 7.0). The final concentration of the enzyme should be optimized based on its activity.
- Incubation: Incubate the reaction mixture at a controlled temperature, typically around 50°C.
 The optimal temperature may vary depending on the specific enzyme used.
- Reaction Time: Allow the reaction to proceed for a set duration, for example, 10 minutes for initial activity assays or longer for preparative scale synthesis.
- Enzyme Inactivation: Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature and inactivate the enzyme.
- Product Analysis: The resulting mixture, containing trehalulose, unreacted sucrose, and
 potentially other byproducts, can then be analyzed using the methods described in the
 following section.

Analysis of Trehalulose by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the qualitative and quantitative analysis of **trehalulose**, adapted from established methods for disaccharide analysis.

Objective: To separate and quantify **trehalulose** in a sample mixture.

Materials and Instrumentation:



- High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
- Amine-based or specialized carbohydrate analysis column (e.g., a column with L58 packing material).
- Mobile phase: Acetonitrile and water mixture (e.g., 70:30 v/v).
- Trehalulose standard of known purity.
- Sample containing **trehalulose** (e.g., from the enzymatic synthesis described above).
- Syringe filters (0.45 μm).

Procedure:

- Standard Preparation: Prepare a series of **trehalulose** standards of known concentrations in the mobile phase to create a calibration curve.
- Sample Preparation: Dilute the sample containing **trehalulose** in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 μm syringe filter to remove any particulate matter.
- Chromatographic Conditions:
 - Column: Amine-based or carbohydrate analysis column.
 - Mobile Phase: Isocratic elution with an acetonitrile/water mixture.
 - Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
 - Column Temperature: Maintain a constant column temperature (e.g., 30°C).
 - Detector: Refractive Index (RI) detector.
- Analysis:
 - Inject the prepared standards and sample onto the HPLC system.



- Record the chromatograms. The retention time of the peak corresponding to trehalulose in the sample should match that of the standard.
- Quantify the amount of trehalulose in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualization of the Trehalulose Synthesis Pathway

The following diagram illustrates the enzymatic conversion of sucrose into **trehalulose**, a key biochemical pathway for its production.



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Caption: Enzymatic conversion of sucrose to **trehalulose**.

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